2,2,3,3,11,11,12,12-OCTAMETHYL-4,7,10-TRIOXA-3,11-DISILATRIDECANE
Description
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane is a chemical compound with the molecular formula C16H38O3Si2. It is known for its unique structure, which includes multiple oxygen and silicon atoms, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O3Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h11-14H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZWRMNUKGHDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane typically involves the reaction of diethylene glycol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while reduction can produce silanes .
Scientific Research Applications
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of silicon-based life forms and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and as a lubricant additive.
Mechanism of Action
The mechanism of action of 2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition .
Comparison with Similar Compounds
Similar Compounds
- Diethylene glycol bis(tert-butyldimethylsilyl) ether
- Tert-butyl[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]dimethylsilane
Uniqueness
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane is unique due to its multiple silicon and oxygen atoms, which provide it with distinct chemical properties. Compared to similar compounds, it offers higher stability and reactivity, making it suitable for a wider range of applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
